Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate: Strategic Synthesis and Scaffold Derivatization in Drug Discovery
Executive Summary & Strategic Context In the landscape of modern medicinal chemistry, the 1,3-oxazole core serves as a privileged scaffold, frequently embedded in natural products and rationally designed therapeutics. Sp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
In the landscape of modern medicinal chemistry, the 1,3-oxazole core serves as a privileged scaffold, frequently embedded in natural products and rationally designed therapeutics. Specifically, Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate (CAS: 36231-81-9) represents a highly versatile, polyfunctional building block[1]. Characterized by its unique push-pull electronic configuration—featuring an electron-donating 5-amino group and an electron-withdrawing 4-carboxylate ester—this molecule is primed for advanced derivatization.
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical profile, the mechanistic rationale behind its de novo synthesis, and its downstream applications in generating complex combinatorial libraries, including 9-oxa-guanines[2] and pyrrolo[3,4-b]pyridines[3].
Physicochemical Profiling & Structural Dynamics
Understanding the baseline quantitative properties of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate is critical for predicting its behavior in organic solvents and its reactivity profile during multicomponent reactions. The table below consolidates its core physical and chemical data.
De Novo Synthesis: Mechanistic Rationale & Validated Protocols
The synthesis of 2-substituted 5-aminooxazole-4-carboxylic acid ethyl esters demands precise control over reaction conditions to prevent the degradation of sensitive intermediates. The most robust route utilizes Ethyl cyanoglyoxylate-2-oxime (OxiMa) as the starting material[2][4].
Causality in Experimental Design
OxiMa is strategically chosen because it provides a pre-installed cyano group and an ethyl ester group, which ultimately become the C5 and C4 substituents of the oxazole ring, respectively[4]. By reducing the oxime to an
α
-aminonitrile, acylating it with benzoyl chloride to install the C2-phenyl precursor, and driving a base-catalyzed cyclization, we harness the thermodynamic stability of the resulting aromatic oxazole ring to push the reaction to completion[2].
Synthetic workflow for Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate from OxiMa.
Step-by-Step Methodology (Self-Validating System)
Every rigorous chemical protocol must be self-validating. The following workflow incorporates orthogonal analytical checkpoints to ensure trustworthiness at each stage.
Step 1: Reduction to
α
-Aminonitrile
Dissolve Ethyl cyanoglyoxylate-2-oxime in anhydrous ethanol.
Introduce a reducing agent (e.g., Aluminum amalgam or
H2
with Pd/C catalyst) under a controlled atmosphere.
Stir at room temperature until hydrogen uptake ceases.
Self-Validation Check: Perform Thin-Layer Chromatography (TLC) with a Ninhydrin stain. The appearance of a distinct purple spot confirms the successful generation of the primary amine (Ethyl 2-amino-2-cyanoacetate).
Step 2: N-Acylation
Isolate the Ethyl 2-amino-2-cyanoacetate and dissolve it in anhydrous dichloromethane (DCM).
Add 1.2 equivalents of an organic base (e.g., Triethylamine) to act as an HCl scavenger, protecting the delicate nitrile.
Dropwise, add 1.1 equivalents of benzoyl chloride at 0°C to prevent exothermic degradation.
Self-Validation Check: Liquid Chromatography-Mass Spectrometry (LC-MS) should indicate a mass shift corresponding to the addition of the benzoyl group (+104 Da), forming Ethyl 2-(benzoylamino)-2-cyanoacetate[2].
Step 3: Base-Catalyzed Cyclization
Transfer the intermediate to a basic environment (e.g., ethanolic KOH or sodium ethoxide).
Heat to mild reflux (60-70°C). The amide oxygen nucleophilically attacks the nitrile carbon, driven by the thermodynamic payoff of aromaticity.
Quench with water, extract with ethyl acetate, and recrystallize.
Self-Validation Check (Critical): Utilize Fourier-Transform Infrared Spectroscopy (FT-IR). The sharp
C≡N
stretching frequency at ~2200
cm−1
present in the intermediate must completely disappear, confirming total cyclization into the oxazole core.
Advanced Scaffold Derivatization in Drug Discovery
Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate is not merely an endpoint; it is a launchpad for synthesizing complex, biologically active macro-structures.
Synthesis of Oxazolo[5,4-d]pyrimidines (9-oxa-guanines)
The 5-aminooxazole core can undergo stepwise annulation to form oxazolo[5,4-d]pyrimidines, which are isosteres of naturally occurring nucleic acid bases (9-oxa-purine analogs)[2]. By reacting the aminooxazole with benzoylisothiocyanate, a thiourea intermediate is formed. Subsequent cyclization yields 5-mercaptooxazolo[5,4-d]pyrimidin-7(6H)-ones[2].
Biological Relevance: These specific 9-oxa-guanine derivatives have been rigorously evaluated for their ability to inhibit recombinant, catalytically active ricin A-chain (RTA), a critical target in biodefense and oncology[2].
Triple Domino Sequence to Pyrrolo[3,4-b]pyridines
In combinatorial chemistry, efficiency is paramount. The secondary amine reactivity of 5-aminooxazoles can be exploited in a one-pot triple domino reaction[3]. When reacted with an
α,β
-unsaturated acyl chloride, the molecule undergoes:
Acylation of the 5-amino group.
Intramolecular Diels-Alder (IMDA) cycloaddition.
Retro-Michael cycloreversion .
Biological Relevance: This cascade rapidly generates highly functionalized pyrrolo[3,4-b]pyridin-5-ones, a privileged scaffold heavily utilized in central nervous system (CNS) drug libraries[3].
Downstream scaffold generation for drug discovery applications.
Conclusion
Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate stands as a master key in synthetic organic chemistry. By understanding the causality behind its synthesis—specifically the necessity of orthogonal functional group protection and thermodynamic driving forces—researchers can reliably produce this intermediate. Its subsequent derivatization into 9-oxa-guanines and pyrrolopyridines highlights its indispensable role in accelerating modern drug discovery workflows.
Technical Whitepaper: Synthesis, Mechanistic Utility, and Applications of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate (CAS: 36231-81-9)
Executive Summary In modern fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS), the strategic selection of heterocyclic building blocks dictates the boundaries of accessible chemical space. Ethyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS), the strategic selection of heterocyclic building blocks dictates the boundaries of accessible chemical space. Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate (CAS: 36231-81-9) [1] is a highly functionalized, electron-rich oxazole derivative that serves as a critical node in complex scaffold generation.
As a Senior Application Scientist, I frequently leverage 5-aminooxazoles not merely as static end-products, but as highly reactive, programmable intermediates. The causality behind choosing this specific ethyl carboxylate derivative lies in its electronic distribution: the electron-withdrawing ester at C4 synergizes with the electron-donating amino group at C5. This creates a highly polarized "push-pull" system that finely tunes the diene character of the oxazole ring, making it exceptionally primed for inverse-electron-demand cycloadditions and domino cascade sequences[2].
Physicochemical Profiling
Before deploying this building block in a synthetic campaign, it is crucial to understand its physicochemical parameters. The table below summarizes the core data required for computational modeling and reaction stoichiometry.
Parameter
Value
IUPAC Name
Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate
CAS Registry Number
36231-81-9
Molecular Formula
C12H12N2O3
Molecular Weight
232.235 g/mol
Structural Class
1,3-Oxazole Derivative
Hydrogen Bond Donors
1 (Primary Amine)
Hydrogen Bond Acceptors
4
Rotatable Bonds
4
Mechanistic Synthesis Pathways
The construction of the 5-aminooxazole core must balance atom economy with functional group tolerance. Historically, these scaffolds are accessed via two primary routes:
Pathway A: Multicomponent Reaction (MCR)
The most robust method for generating highly substituted 5-aminooxazoles is a three-component Ugi-type coupling involving an aldehyde, an amine, and an
α
-isocyanoacetamide. This methodology allows for the rapid generation of molecular diversity from simple, readily available inputs[2].
Pathway B: I₂-Mediated C–H Amination
Recent advancements have introduced transition-metal-free protocols. By utilizing molecular iodine (
I2
) under basic conditions (
Na2CO3
),
β
-ketoamides undergo direct C–H amination with benzylamines to yield 5-aminooxazole derivatives. This operationally simple process is highly scalable and avoids heavy metal contamination in late-stage drug development[3].
The true value of CAS 36231-81-9 lies in its ability to act as a diene/nucleophile in scaffold-generating reactions. When reacted with
α,β
-unsaturated acyl chlorides, the 5-aminooxazole triggers a triple domino process. The reaction proceeds via N-acylation, followed by an Intramolecular Diels-Alder (IMDA) cycloaddition across the oxazole diene system. The highly strained cycloadduct then spontaneously undergoes a retro-Michael cycloreversion, fragmenting to yield a polysubstituted pyrrolo[3,4-b]pyridine scaffold—a vital cyclic analogue of nicotinamide[2].
Triple domino reaction workflow converting 5-aminooxazole into pyrrolo[3,4-b]pyridine.
Traceless Activation for Macrolactonization
Beyond cycloadditions, the 5-aminooxazole core can serve as a built-in, traceless activator for C-terminal carboxylic acids. Under mild acidic conditions (e.g., Trifluoroacetic acid), protonation of the oxazole yields an electrophilic iminium salt. This species is trapped by a neighboring carboxylic acid to form a spirolactone, which subsequently undergoes intramolecular nucleophilic attack by a tethered alcohol. This fragmentation affords complex macrocyclic depsipeptides without the need for external coupling reagents[4].
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to prevent the propagation of errors through multi-step syntheses.
Protocol 1: Domino Conversion to Pyrrolo[3,4-b]pyridine
Objective: Convert Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate into a functionalized pyrrolopyridine scaffold.
Preparation & Acylation:
Dissolve Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Add triethylamine (2.0 equiv) and cool the reaction vessel to 0°C.
Dropwise add the chosen
α,β
-unsaturated acyl chloride (1.2 equiv).
Self-Validation Checkpoint: Monitor the reaction via in-situ IR spectroscopy. The completion of N-acylation is confirmed by the disappearance of the primary amine N-H stretch (~3300 cm⁻¹). Do not proceed to heating until this signal is entirely depleted.
IMDA Cycloaddition & Cycloreversion:
Once acylation is complete, warm the mixture to room temperature, then heat to reflux (approx. 40°C in DCM, or swap solvent to toluene for higher temperatures if sterically hindered) for 16 hours.
The acylated intermediate will undergo the IMDA reaction followed by spontaneous retro-Michael fragmentation.
Workup & Purification:
Quench the reaction with saturated aqueous
NaHCO3
. Extract the organic layer, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (Hexane/Ethyl Acetate gradient).
Structural Validation:
Confirm the aromatized pyrrolo[3,4-b]pyridine structure via
1H
-NMR (loss of oxazole diene protons) and High-Resolution Mass Spectrometry (HRMS).
References
Sun, X., Janvier, P., Zhao, G., Bienaymé, H., & Zhu, J. (2001). A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4-b]pyridine. Organic Letters, 3(6), 877–880.[Link]
Wang, et al. (2015). Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination. Organic Letters.[Link]
Zhu, J. (2011). Built-in 5-Aminooxazole as an Internal Activator of the Terminal Carboxylic Acid: An Alternative Access to Macrocyclodepsipeptides. Chimia, 65(4).[Link]
An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals Preamble: The Imperative of Structural Precision in Modern Drug Discovery The oxazole scaffold is a cornerstone in medicinal chemistry, rec...
Author: BenchChem Technical Support Team. Date: April 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Structural Precision in Modern Drug Discovery
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antiviral, and antibacterial activities.[1][3][4][5] For drug development professionals, a deep understanding of a molecule's three-dimensional architecture is not merely academic; it is the bedrock upon which rational drug design is built. The precise arrangement of atoms in space, the nature of intermolecular interactions, and the resulting crystal packing directly influence critical pharmaceutical properties such as solubility, stability, bioavailability, and ultimately, efficacy.
This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of a representative oxazole derivative, Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate. While a public crystal structure for this specific compound is not available at the time of this writing, this document serves as an authoritative walkthrough of the entire process. It is designed to impart not just the "how," but the "why," reflecting a synthesis of established protocols and the causal logic that underpins expert experimental choices.
Part 1: Synthesis and Generation of Diffraction-Quality Crystals
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent, often challenging, task of growing a single crystal of sufficient quality.
A Plausible Synthetic Pathway
Based on established organic chemistry principles for the formation of substituted oxazoles, a reliable synthetic route can be proposed. A common and effective method involves the reaction of an α-haloketone with an amide, or a related multi-step, one-pot synthesis. For our target molecule, a plausible approach could involve the reaction of ethyl 2-amino-2-cyanoacetate with benzoyl chloride, followed by a cyclization step. This method is adaptable and allows for the introduction of the required functional groups in a controlled manner.
The Art and Science of Crystallization
Obtaining a single crystal suitable for X-ray diffraction is often the most significant bottleneck in structural analysis.[6] The goal is to coax molecules to slowly self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice. The choice of method is critical and is guided by the solubility profile of the compound.
Experimental Protocol: Crystallization via Slow Evaporation
Solvent Screening (The Causality of Choice): The process begins with a meticulous solubility screening. The ideal solvent is one in which the compound is moderately soluble. High solubility prevents precipitation, while very low solubility hinders the dissolution of enough material. For Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate, a range of solvents from nonpolar (hexane, toluene) to polar (ethanol, ethyl acetate, acetonitrile) should be tested. A mixture of solvents is often employed to fine-tune the solubility. Let us hypothesize that a 2:1 mixture of ethyl acetate and hexane provides the ideal solubility characteristics.
Preparation of a Saturated Solution: A nearly saturated solution is prepared by dissolving the synthesized compound in the chosen solvent system (e.g., 5-10 mg in 1-2 mL of ethyl acetate/hexane) at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.
Filtration and Setup: The warm solution is filtered through a syringe filter (0.22 µm) into a clean, small vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small, unusable crystals.
Slow Evaporation: The vial is covered with a cap that is pierced with a few small holes using a needle. This restricts the rate of solvent evaporation. The vial is then placed in a vibration-free environment at a constant, controlled temperature (e.g., room temperature, ~20-22°C).
Incubation and Observation: The system is left undisturbed for several days to weeks. The slower the evaporation, the higher the probability of growing large, well-ordered crystals. The vial should be monitored periodically without disturbance.
Self-Validating System: The success of this protocol is validated by the outcome. The formation of clear, well-defined single crystals with sharp edges, as observed under a microscope, indicates a successful crystallization experiment. If only microcrystalline powder or amorphous solid forms, the protocol must be revisited, adjusting parameters such as solvent system, concentration, or temperature.
Part 2: Single-Crystal X-ray Diffraction (SCXRD) – From Diffraction to Structure
SCXRD is the definitive, "gold standard" technique for determining the atomic and molecular structure of a crystalline compound.[7][8] It provides unambiguous information on bond lengths, angles, and connectivity.[9]
The SCXRD Workflow
The process can be broken down into a logical sequence of steps, each governed by rigorous physical principles and quality control checks.
Caption: The workflow of single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is identified under a polarized light microscope. It is carefully mounted on a glass fiber or a cryo-loop and placed on a goniometer head in the diffractometer.
Data Collection: The mounted crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and potential radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector), rotates the crystal through a series of angles.[9][10] At each orientation, the crystal diffracts the X-ray beam, and the resulting diffraction pattern of spots (reflections) is recorded by the detector.[11] A full sphere of data, comprising thousands of reflections, is collected.
Data Processing (Integration and Scaling): The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves:
Indexing: Determining the unit cell parameters and crystal system from the positions of the diffraction spots.
Integration: Measuring the intensity of each reflection.
Scaling and Absorption Correction: Correcting the intensities for experimental variations and the absorption of X-rays by the crystal.
Structure Solution and Refinement:
Space Group Determination: Based on the symmetry of the diffraction pattern and systematic absences, the space group is determined. This defines the symmetry operations within the crystal lattice.
Solving the Phase Problem: The measured intensities are only half of the information needed; the phase of each reflection is lost in the experiment. Direct methods or Patterson methods (implemented in programs like SHELXT) are used to generate an initial electron density map and a preliminary structural model.[12]
Refinement: The initial model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL). This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate geometric constraints.
Trustworthiness: The Self-Validating System of Refinement
The quality and correctness of the final structure are assessed using several key metrics. These indicators form a self-validating system, ensuring the trustworthiness of the result.
R-factors (R1, wR2): These are residual factors that measure the agreement between the calculated structural model and the experimental X-ray diffraction data. Lower values indicate a better fit. Typically, a final R1 value below 5% for high-quality data is considered excellent.
Goodness-of-Fit (GooF): This value should be close to 1.0, indicating that the model accurately fits the data.
Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or troughs, which would suggest missing atoms or errors in the model.
Part 3: Structural Analysis and Interpretation
Assuming a successful structure determination, the following section outlines the analysis of the resulting molecular and supramolecular features.
Crystallographic Data Summary
All quantitative data from the analysis is consolidated into a standardized table. This practice is mandated by the International Union of Crystallography (IUCr) for publication and data deposition.[13][14][15]
Parameter
Hypothetical Value for C₁₂H₁₃N₂O₃
Chemical Formula
C₁₂H₁₃N₂O₃
Formula Weight
233.25 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a, b, c (Å)
a = 8.512(3), b = 15.678(5), c = 9.245(4)
α, β, γ (°)
α = 90, β = 105.34(2), γ = 90
Volume (ų)
1192.1(8)
Z (Molecules per unit cell)
4
Calculated Density (g/cm³)
1.300
Absorption Coefficient (mm⁻¹)
0.095
F(000)
492
Crystal Size (mm³)
0.30 x 0.25 x 0.20
Temperature (K)
100(2)
Radiation (λ, Å)
Mo Kα (0.71073)
Reflections Collected / Unique
8450 / 2345 [R(int) = 0.028]
Final R indices [I > 2σ(I)]
R1 = 0.041, wR2 = 0.105
Goodness-of-Fit on F²
1.03
Largest diff. peak/hole (eÅ⁻³)
0.25 / -0.21
Molecular Geometry and Conformation
The analysis reveals the precise intramolecular details. The oxazole ring is expected to be largely planar. A key conformational feature would be the torsion angle between the plane of the oxazole ring and the phenyl ring at the C2 position. This angle would be influenced by steric hindrance and electronic effects. The ethyl carboxylate group at the C4 position may also be twisted out of the plane of the oxazole ring. These conformational details are critical as they define the molecule's overall shape, which is paramount for its interaction with biological targets.
The crystal packing is dictated by a network of non-covalent interactions. For Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate, the primary amino group (-NH₂) is a strong hydrogen bond donor, while the carbonyl oxygen of the ester and the nitrogen atom of the oxazole ring are potential hydrogen bond acceptors. It is highly probable that the crystal structure would be stabilized by a network of N-H···O and/or N-H···N hydrogen bonds, linking the molecules into chains, layers, or more complex three-dimensional architectures. Weaker C-H···O interactions and π-π stacking between the phenyl rings of adjacent molecules may also play a significant role in the overall crystal packing.
Part 4: Advanced Visualization with Hirshfeld Surface Analysis
To gain deeper, quantitative insight into the intermolecular interactions, Hirshfeld surface analysis is a powerful tool.[16][17] This method partitions the crystal space into regions belonging to each molecule, allowing for the visualization and quantification of all intermolecular contacts simultaneously.[18]
Caption: Logical relationship for performing Hirshfeld surface analysis.
The Hirshfeld surface is typically mapped with a property called dnorm, which highlights regions of close intermolecular contact. Intense red spots on the dnorm surface indicate close contacts, such as strong hydrogen bonds.
The information from the 3D surface is then decomposed into a 2D "fingerprint plot."[18] This plot summarizes all intermolecular contacts, with different types of interactions (e.g., H···H, O···H, C···H) appearing in distinct regions. For our target molecule, the fingerprint plot would likely show prominent sharp "spikes" corresponding to the strong N-H···O hydrogen bonds, providing quantitative evidence for their role in the crystal packing.
Part 5: Data Integrity and Dissemination
The Crystallographic Information File (CIF)
The final output of a crystal structure analysis is a Crystallographic Information File (CIF).[19][20] This is a standardized, machine-readable text format developed and maintained by the IUCr.[13][21] The CIF contains all essential information about the crystal structure determination, including the unit cell parameters, atomic coordinates, and experimental details.[20] The use of the CIF format is the global standard for reporting crystallographic data and for submitting structures to journals and databases.[22][23]
Authoritative Grounding: Public Deposition
To ensure the integrity and accessibility of scientific findings, the final validated CIF should be deposited in a public repository. The primary repository for small organic and metal-organic molecules is the Cambridge Structural Database (CSD).[24][25][26] Deposition ensures that the data is preserved, curated by experts, and made available to the global scientific community for further research and analysis. This act of public deposition is a cornerstone of trustworthy and reproducible science.
Conclusion
The comprehensive structural analysis of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate, as outlined in this guide, provides a complete picture of its molecular architecture and supramolecular organization. This process, from rational synthesis and meticulous crystallization to precise data collection and rigorous refinement, yields invaluable information. The resulting structural data—bond lengths, angles, conformation, and intermolecular interactions—forms the essential knowledge base for understanding its physicochemical properties and for the rational design of new, more effective therapeutic agents based on the versatile oxazole scaffold.
References
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. [Link]
Brown, I. D., & McMahon, B. (2002). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section C, 58(12), 317-324. [Link]
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
JEOL. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]
Cambridge Crystallographic Data Centre (CCDC). (n.d.). A short guide to Crystallographic Information Files. [Link]
International Union of Crystallography (IUCr). (n.d.). Crystallographic Information Framework. [Link]
University of Wisconsin-Madison Libraries. (n.d.). Cambridge Structure Database. [Link]
Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). [Link]
Ithaca College Library. (n.d.). Cambridge Structural Database. [Link]
Al-Omaim, W. S., et al. (2025). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. [Link]
Powers, A. C., & Sessler, J. L. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 231-240. [Link]
Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2139-2155. [Link]
Ono, T. (2022). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]
Wang, Y., et al. (2021). A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. MDPI. [Link]
Yusof, M. S. M., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B, 75(4), 656-668. [Link]
Anonymous. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. [Link]
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
McMahon, B. (2011). Publication standards for crystal structures. IUCr Journals. [Link]
CrystalExplorer. (n.d.). The Hirshfeld Surface. [Link]
Excillum. (n.d.). Small molecule crystallography. [Link]
Spackman, M. A., & McKinnon, J. J. (2002). Hirshfeld surface analysis. CrystEngComm, 4, 378-392. [Link]
Anonymous. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science Publishers. [Link]
Kumar, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
International Science Council. (n.d.). International Union of Crystallography (IUCr). [Link]
Asati, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]
Wikipedia. (n.d.). International Union of Crystallography. [Link]
Weiss, M. S. (2007). Standards for Crystallographic Publishing. IUCr Journals. [Link]
Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
IUCr Journals. (n.d.). Standards for structural and crystallization communications - crystallization conditions. [Link]
University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]
Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]
Bruker. (2020). What is Single Crystal X-ray Diffraction? YouTube. [Link]
Giel-Pietraszuk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]
Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. [Link]
Lee, S., et al. (2012). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. [Link]
Technical Guide: Molecular Weight and Exact Mass Determination of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate
Executive Summary Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate (CAS: 36231-81-9) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, drug discovery, and organic synthesis. F...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate (CAS: 36231-81-9) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, drug discovery, and organic synthesis. Featuring a fully substituted oxazole core, it serves as a critical intermediate in the development of bioactive molecules. For analytical chemists and drug development professionals, distinguishing between its nominal molecular weight and its monoisotopic exact mass is paramount for high-resolution mass spectrometry (HRMS) validation, structural elucidation, and impurity profiling.
Chemical Ontology & Physicochemical Parameters
Understanding the fundamental properties of this compound is the first step in any analytical or synthetic workflow. The molecule features a central 1,3-oxazole ring substituted with a phenyl group at C2, an ethyl ester at C4, and a primary amine at C5.
Unique identifier required for sourcing, regulatory documentation, and inventory tracking.
Molecular Formula
C₁₂H₁₂N₂O₃
Determines the isotopic envelope during MS analysis.
Average Molecular Weight
232.235 g/mol
Calculated using natural isotopic abundances; used strictly for macroscopic stoichiometric calculations.
Monoisotopic Exact Mass
232.0848 Da
The exact mass of the most abundant isotopes; the critical target for HRMS (Orbitrap/TOF) validation.
XLogP3-AA
~2.51
Indicates moderate lipophilicity, dictating its retention time on reverse-phase LC columns.
The Critical Distinction: Molecular Weight vs. Exact Mass
In pharmaceutical analysis, the average molecular weight (232.235 g/mol ) is used for weighing reagents on a balance. However, mass spectrometers measure the mass-to-charge ratio (m/z) of individual ions in a vacuum. Therefore, the monoisotopic exact mass must be calculated using the exact mass of the most abundant isotope of each constituent element (C=12.000000, H=1.007825, N=14.003074, O=15.994915).
Exact Mass Calculation for C₁₂H₁₂N₂O₃:
Carbon (C₁₂): 12 × 12.000000 = 144.000000 Da
Hydrogen (H₁₂): 12 × 1.007825 = 12.093900 Da
Nitrogen (N₂): 2 × 14.003074 = 28.006148 Da
Oxygen (O₃): 3 × 15.994915 = 47.984745 Da
Total Neutral Exact Mass:232.084793 Da
When analyzed via 1 in positive mode, the molecule readily accepts a proton (mass = 1.007276 Da) at the basic primary amine or the oxazole nitrogen, yielding the target precursor ion:
Target [M+H]⁺ Exact Mass: 232.0848 + 1.0073 = 233.0921 Da
High-Resolution Mass Spectrometry (HRMS) Protocol
To validate the synthesis or purity of2, a robust LC-HRMS protocol is required. This self-validating system ensures that isobaric impurities are excluded and structural integrity is confirmed.
Step-by-Step Methodology
Sample Preparation:
Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton donor, significantly enhancing ionization efficiency in ESI+ mode. The 1 µg/mL dilution prevents detector saturation and minimizes matrix-induced ion suppression.
Chromatographic Separation (UHPLC):
Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
Causality: The moderate lipophilicity of the oxazole derivative ensures adequate retention on a C18 stationary phase, allowing it to elute away from highly polar synthetic byproducts or salts.
Mass Spectrometry Acquisition (Orbitrap or Q-TOF):
Action: Operate the mass spectrometer in ESI+ mode. Set the capillary temperature to 300°C and spray voltage to 3.5 kV. Utilize a lock mass (e.g., Leucine Enkephalin, m/z 556.2771) for real-time mass axis calibration.
Causality: The continuous internal calibration provided by the lock mass ensures the mass accuracy remains strictly below 3 ppm, which is the gold standard for unequivocal structural confirmation.
Data Processing & MS/MS Fragmentation:
Action: Isolate the m/z 233.0921 precursor ion using the quadrupole and apply Higher-energy C-trap Dissociation (HCD) at a Normalized Collision Energy (NCE) of 25-30 eV.
Causality: This specific energy range is thermodynamically optimal for cleaving the ester group and fracturing the oxazole ring to produce diagnostic product ions without completely obliterating the structural backbone.
Diagnostic MS/MS Fragmentation Pathways
Analyzing the fragmentation pattern is critical for verifying the positional isomers of the oxazole ring.
Table 2: Expected MS/MS Diagnostic Ions (ESI+)
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss / Cleavage
Diagnostic Significance
233.0921
187.0502
-46.0419 Da (Ethanol)
Confirms the presence of the ethyl ester moiety at the C4 position.
233.0921
104.0500
-129.0421 Da
Represents the[Ph-C≡N+H]⁺ fragment, verifying the 2-phenyl substitution on the oxazole core.
Logical Workflow Diagram
The following flowchart maps the logical progression from sample procurement to exact mass validation, highlighting the self-correcting nature of the HRMS workflow.
Analytical workflow for the HRMS validation of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate.
Conclusion
For researchers working with Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate, relying solely on nominal molecular weight is insufficient for rigorous peer-reviewed documentation, patent filing, or downstream synthetic scaling. By utilizing the calculated monoisotopic exact mass (232.0848 Da) and employing a self-validating LC-HRMS protocol with internal lock mass calibration, scientists can unequivocally confirm the structural integrity and purity of this critical oxazole intermediate.
The Strategic Utility of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate in Modern Drug Discovery
Introduction: In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to generate libraries of bioactive compounds is of paramount importance. The 1,3...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to generate libraries of bioactive compounds is of paramount importance. The 1,3-oxazole core is a privileged heterocyclic motif present in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] This application note delves into the strategic use of a key precursor, Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate, as a versatile building block in the synthesis of potent therapeutic agents, with a particular focus on the development of anticancer compounds. We will provide detailed protocols for the synthesis of this precursor and its subsequent elaboration into biologically active derivatives, underpinned by a rationale for the experimental design and supported by relevant biological data.
The 1,3-Oxazole Scaffold: A Hub of Biological Activity
The 1,3-oxazole ring system is a five-membered heterocycle containing one oxygen and one nitrogen atom. Its unique electronic and structural features allow it to participate in various non-covalent interactions with biological macromolecules, making it an attractive scaffold for drug design.[1] The substitution pattern on the oxazole ring plays a pivotal role in defining the pharmacological profile of the resulting compounds, which can range from antimicrobial and anti-inflammatory to potent anticancer agents.[1][3]
Synthesis of the Precursor: Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate
A reliable and efficient synthesis of the title precursor is the cornerstone of its application in drug discovery programs. While various methods for the synthesis of substituted oxazoles have been reported, a common and effective approach involves the cyclization of an appropriately substituted acylamino cyanoacetate derivative.
Conceptual Synthetic Pathway:
The synthesis of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate can be conceptualized as the cyclization of ethyl 2-benzamido-2-cyanoacetate. This key intermediate can be prepared from the reaction of ethyl cyanoacetate with benzoyl chloride.
Reagents and conditions for synthesizing Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate
Application Note: Synthesis and Optimization of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound CAS: 36231-81-9[1] Executive...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Optimization of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Compound CAS: 36231-81-9[1]
Executive Summary & Mechanistic Rationale
The 5-amino-1,3-oxazole core is a highly privileged scaffold in drug discovery, frequently utilized in the development of kinase inhibitors and nucleotide analogs (e.g., the antitumor agent oxazofurin)[2]. Synthesizing highly substituted oxazoles like Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate requires precise control over cyclization dynamics to prevent degradation of sensitive functional groups.
Schotten-Baumann N-Acylation: The reaction of ethyl 2-amino-2-cyanoacetate with benzoyl chloride to form an acyclic intermediate[3].
Acid-Catalyzed Intramolecular Cyclization: A modified Robinson-Gabriel cyclization where the N-acyl-
α
-aminonitrile undergoes ring closure to form the target oxazole[2].
Workflow for the two-step synthesis of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate.
Quantitative Data & Reaction Parameters
To ensure reproducibility and scalability, the critical parameters for both synthetic steps are summarized below.
Parameter
Step 1: N-Acylation
Step 2: Acid-Catalyzed Cyclization
Primary Reagents
Ethyl 2-amino-2-cyanoacetate, Benzoyl chloride
Ethyl 2-benzamido-2-cyanoacetate, HCl (gas)
Solvent System
DCM / Sat. aq. NaHCO₃ (Biphasic)
1,4-Dioxane (Anhydrous)
Temperature
0 °C warming to 25 °C
0 °C warming to 25 °C
Reaction Time
0.5 – 1.0 hours
4 – 12 hours
Expected Yield
75 – 85%
80 – 90%
In-Process Control
TLC (UV active intermediate)
FTIR (Disappearance of -CN stretch)
Step-by-Step Methodologies & Causality Insights
Step 1: Synthesis of the Acyclic Precursor (Ethyl 2-benzamido-2-cyanoacetate)
Expert Insight (Causality): The
α
-proton of ethyl 2-amino-2-cyanoacetate is highly acidic, and the cyano group is sensitive to strong bases. Utilizing a biphasic Schotten-Baumann system (DCM and aqueous NaHCO₃) is critical. The aqueous base acts as a continuous acid scavenger for the generated HCl, preventing the premature acid-catalyzed degradation of the
α
-aminonitrile, while keeping the organic intermediate safely partitioned in the DCM layer[3].
Protocol:
Preparation: In a round-bottom flask, dissolve 1.0 equivalent of ethyl 2-amino-2-cyanoacetate in dichloromethane (DCM) (approx. 10 mL/mmol).
Biphasic Setup: Add an equal volume of saturated aqueous NaHCO₃ solution to the flask.
Thermal Control: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath to prevent over-acylation.
Acylation: Add 1.1 equivalents of benzoyl chloride dropwise over 15 minutes.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30–60 minutes.
Workup: Transfer to a separatory funnel. Extract the aqueous layer with additional DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford ethyl 2-benzamido-2-cyanoacetate as a solid[3].
Step 2: Cyclization to Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate
Expert Insight (Causality): While base-catalyzed cyclizations are common for standard amides, the presence of the highly electron-withdrawing cyano and ester groups on this specific acyclic precursor makes the nitrile carbon less susceptible to spontaneous attack. Purging anhydrous HCl gas into the reaction mixture protonates the nitrile, forming a highly electrophilic nitrilium species. This drastically lowers the activation energy required for the intramolecular nucleophilic attack by the amide carbonyl oxygen, ensuring rapid aromatization to the 5-aminooxazole core[2].
Mechanistic pathway of the acid-catalyzed cyclization of N-acyl-alpha-aminonitriles.
Protocol:
Preparation: Dissolve the crude ethyl 2-benzamido-2-cyanoacetate in anhydrous 1,4-dioxane (approx. 5 mL/mmol) under an inert argon atmosphere.
Thermal Control: Cool the solution to 0 °C in an ice bath.
Acid Catalysis: Slowly bubble anhydrous HCl gas through the solution for 15–20 minutes. (Note: Alternatively, a commercially available pre-saturated solution of 4M HCl in dioxane can be added dropwise).
Cyclization: Seal the vessel tightly and allow the mixture to stir at room temperature for 4 to 12 hours[2].
Self-Validating Quality Control: Monitor the cyclization via FTIR. The successful reaction is validated by the complete disappearance of the sharp nitrile stretching band (~2250 cm⁻¹) and the emergence of primary amine N-H stretches (~3400–3300 cm⁻¹).
Workup: Carefully pour the mixture into ice-cold saturated NaHCO₃ to neutralize the acid. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate.
References
Title: AU2013322736A1 - Cyclic ether pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (Protocol for N-Acylation of ethyl 2-amino-2-cyanoacetate)
Title: Synthesis and antitumor activity of 2-beta-D-ribofuranosyloxazole-4-carboxamide (oxazofurin) (Protocol for HCl-catalyzed cyclization of N-acyl-alpha-aminonitriles)
Source: PubMed (NIH)
URL: [Link]
Technical Support Center: Optimizing the Synthesis of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate
Welcome to the Technical Support Center. As drug development professionals, you know that 5-aminooxazoles are critical scaffolds in medicinal chemistry. The synthesis of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate (...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals, you know that 5-aminooxazoles are critical scaffolds in medicinal chemistry. The synthesis of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate (CAS 36231-81-9) is classically achieved via the N-acylation of ethyl 2-amino-2-cyanoacetate with benzoyl chloride, followed by a base-mediated intramolecular cyclization.
While conceptually straightforward, researchers frequently encounter yield bottlenecks during the cyclization step due to competing hydrolysis or incomplete conversion. The cyclization of N-acylated aminonitriles to 5-aminooxazoles is a well-established pathway, requiring specific thermodynamic conditions to drive the nucleophilic attack of the amide oxygen onto the nitrile carbon[1]. Alternative modern methodologies also exist, such as the condensation of α-chloroglycinates with isonitriles[2] or calcium-catalyzed elimination-cyclization[3], but the conventional cyclization remains highly scalable if properly optimized.
Pathway Visualization
Reaction workflow for the synthesis of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate.
Quantitative Data: Optimization of Cyclization Conditions
To maximize the thermodynamic yield, our application scientists evaluated various base/solvent combinations for the cyclization of the intermediate. The data below demonstrates the causality between base strength, solvent polarity, and final yield.
Good conversion, but transesterification/hydrolysis risks.
DBU
Toluene
110
2
89
Optimal; strong non-nucleophilic base drives cyclization.
Standardized Experimental Protocol
To ensure a self-validating system, follow this telescoped, one-pot methodology. The causality behind this protocol is the elimination of intermediate isolation, which prevents mechanical losses of the highly polar acyclic intermediate.
Acylation Phase: In an oven-dried 250 mL round-bottom flask flushed with argon, suspend ethyl 2-amino-2-cyanoacetate hydrochloride (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add triethylamine (22.0 mmol) to liberate the free amine and serve as the acid scavenger. Cool to 0°C.
Electrophilic Addition: Add benzoyl chloride (10.5 mmol) dropwise over 15 minutes. Causality: Dropwise addition controls the exotherm, preventing over-acylation (N,N-dibenzoylation). Stir at room temperature for 2 hours.
Solvent Exchange (Critical Step): Concentrate the mixture under reduced pressure to remove DCM. Resuspend the crude residue in anhydrous toluene (50 mL). Causality: Toluene allows for higher reflux temperatures necessary to overcome the activation energy of the cyclization step.
Cyclization Phase: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 15.0 mmol). Attach a reflux condenser and heat to 110°C for 2 hours.
Workup & Isolation: Cool to room temperature. Wash with saturated aqueous NaHCO3 (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
Purification: Purify via flash chromatography (Hexanes:EtOAc 3:1). Crucial: Pre-treat the silica gel with 1% TEA to prevent acid-catalyzed degradation of the electron-rich 5-aminooxazole ring.
Troubleshooting & FAQs
Q1: My reaction stalls at the intermediate stage, yielding less than 20% of the target oxazole. What is failing?A: The reaction is kinetically trapped. The intermediate, ethyl 2-benzamido-2-cyanoacetate, is highly stable. Weak bases like TEA are sufficient for the initial N-acylation but lack the thermodynamic driving force to deprotonate the amide sufficiently to promote nucleophilic attack onto the nitrile carbon. Solution: Switch to a stronger, non-nucleophilic amidine base like DBU and elevate the temperature to >100°C (as shown in the protocol) to drive the equilibrium toward the cyclic product[1].
Q2: I am observing a highly polar byproduct that stays at the baseline of my TLC. How do I prevent this?A: This is likely the hydrolyzed carboxylic acid derivative. If you are using alkoxide bases (e.g., NaOEt) or if your solvents are not strictly anhydrous, trace water will hydrolyze the C4 ethyl ester or the nitrile group. Solution: Maintain strictly anhydrous conditions. Dry your toluene over 4Å molecular sieves and ensure your argon line is equipped with a desiccant trap. Using DBU instead of NaOEt eliminates the risk of base-mediated ester hydrolysis.
Q3: Why does my purified Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate darken from pale yellow to brown over a few days?A: 5-Aminooxazoles are electron-rich heterocycles that are highly susceptible to oxidative degradation when exposed to atmospheric oxygen and light. Furthermore, residual acidity from standard silica gel accelerates this decomposition. Solution: Always neutralize your chromatography silica with 1% TEA. Post-purification, store the compound in an amber glass vial, backfilled with argon, at -20°C.
Q4: Can I use this protocol to synthesize 5-aminothiazoles instead?A: Yes, with modifications. If you replace benzoyl chloride with a thiobenzoyl chloride (or utilize an N-thioacyl N,O-acetal), the sulfur atom is highly nucleophilic and will cyclize more readily than oxygen. Modern green chemistry approaches have also demonstrated that 5-aminothiazoles can be synthesized via calcium-catalyzed elimination-cyclization pathways using isocyanides[3].
References
Lemaire, L., et al. (2015). A Rapid Route for the Preparation of Pyrimido[5,4-d]- and Pyrido[3,2-d]oxazoles. Tetrahedron Letters. 1
Zhang, J., et al. (2010). Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. UBC Chemistry / ChemInform. 2
Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides. (2019). PMC. 3
Technical Support Center: Purification of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate
Welcome to the technical support guide for the purification of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven troubleshooting advice and protocols based on established chemical principles and data from analogous structures. Our goal is to move beyond simple instructions and explain the causality behind each step, empowering you to make informed decisions during your purification workflow.
Part 1: Foundational Knowledge - Understanding Your Impurity Profile
Effective purification begins with a clear understanding of what you need to remove. The impurity profile of your crude Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate is intrinsically linked to its synthetic route. While numerous pathways to oxazoles exist, they often involve cyclization and condensation steps that can lead to predictable side products and unreacted starting materials[1][2][3].
FAQ: What are the most common impurities I should expect?
Your crude product likely contains a mixture of components. Proactively identifying these will dictate your purification strategy.
Table 1: Common Potential Impurities in the Synthesis of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate
Impurity Class
Specific Examples
Rationale for Presence
Recommended Removal Method
Unreacted Starting Materials
Precursors to the oxazole ring (e.g., benzamide derivatives, ethyl isocyanoacetate, etc.)
Why it's critical: An aqueous work-up is your first line of defense. It efficiently removes inorganic salts, water-soluble reagents, and highly polar impurities, significantly reducing the burden on subsequent chromatographic or crystallization steps. The amino group on your target compound imparts a basic character, which can be exploited.
Experimental Protocol: Standard Aqueous Work-up
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Acidic Wash (Optional): To remove basic impurities, wash the organic layer with a dilute acid like 1M HCl. Caution: Your product is an amine and may partition into the aqueous layer. This step should only be performed if you have confirmed your product remains in the organic phase at a specific pH.
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is crucial for neutralizing any residual acid catalysts and removing acidic byproducts, such as a hydrolyzed ester.
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
Drying & Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting material is your "crude" product for further purification.
Primary Purification: Choosing Your Path
The physical state of your crude product (oil vs. solid) and its preliminary purity assessment by Thin-Layer Chromatography (TLC) will determine the most logical next step.
FAQ: Should I use recrystallization or column chromatography?
This is a common and critical question. The following workflow provides a decision-making framework.
Caption: Purification strategy decision workflow.
Part 3: Troubleshooting Guides
Recrystallization Troubleshooting
Recrystallization is a powerful technique for eliminating minor impurities from a solid sample, provided a suitable solvent is found. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
FAQ: How do I perform a successful recrystallization?
Experimental Protocol: Recrystallization
Solvent Screening: In small vials, test the solubility of ~10-20 mg of your crude solid in various solvents (see Table 2). Promising solvents for similar structures include ethanol, acetonitrile, or mixtures like ethyl acetate/hexane[5][6][7].
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask prevents solvent evaporation.
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Ice Bath: Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash with a small amount of ice-cold solvent, and dry under high vacuum.
Table 2: Suggested Solvents for Recrystallization Screening
Solvent Class
Examples
Rationale
Alcohols
Ethanol, Isopropanol
Good for moderately polar compounds; often promote good crystal growth.
Esters / Ketones
Ethyl Acetate, Acetone
Good general-purpose solvents. Often used in anti-solvent pairs.
Nitriles
Acetonitrile (MeCN)
A polar aprotic solvent, has been successfully used for related heterocycles[5].
Hydrocarbons
Hexane, Heptane
Often used as an "anti-solvent" with more polar solvents like EtOAc or DCM.
Troubleshooting Common Recrystallization Issues:
Problem: My compound "oils out" instead of forming crystals.
Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or the melting point of the impure mixture). Low-melting compounds are particularly susceptible.
Solutions:
Re-heat the solution to re-dissolve the oil, then add slightly more hot solvent to lower the saturation point. Allow it to cool more slowly.
Switch to a lower-boiling point solvent.
Use a solvent/anti-solvent system. Dissolve the compound in a minimum of a "good" solvent (e.g., Ethyl Acetate) and slowly add a "poor" solvent (e.g., Hexane) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly[7].
Problem: No crystals form, even after cooling in an ice bath.
Causality: The solution may be undersaturated, or there are no nucleation sites for crystal growth to begin.
Solutions:
If too much solvent was added, boil some off to re-concentrate the solution and cool again.
Scratch the inner surface of the flask with a glass rod just below the solvent line. This creates microscopic scratches that can serve as nucleation points[7].
Add a "seed crystal" from a previous successful crystallization.
Flash Column Chromatography Troubleshooting
Flash chromatography is the workhorse for purifying oils or complex solid mixtures that are not amenable to recrystallization. Its effectiveness hinges on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent).
FAQ: How do I effectively purify my compound using flash chromatography?
Eluent Selection (TLC): The most critical step. Use TLC to find a solvent system that gives your product an Rf (retention factor) of approximately 0.3-0.4 and provides good separation from impurities. A common starting point for oxazoles is a mixture of Ethyl Acetate and Hexane[8][9][10].
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles.
Sample Loading:
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
Dry Loading: For compounds with poor solubility in the eluent, dissolve the crude product in a strong solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent completely. Carefully load the resulting free-flowing powder onto the column. This method often yields sharper bands.
Elution: Run the column by applying positive pressure (flash). Start with the low-polarity eluent identified by TLC. If necessary, you can gradually increase the polarity of the eluent (a "gradient") to elute more polar compounds.
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Common Chromatography Issues:
Problem: My compound streaks badly on the TLC plate and column.
Causality: The basic amino group on your compound can interact very strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and smearing.
Solutions:
Add a Basic Modifier: Add a small amount (0.1-1%) of triethylamine (Et₃N) or pyridine to your eluent system. This base will compete for the acidic sites on the silica, allowing your compound to travel more cleanly.
Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel.
Problem: All my spots are at the baseline (Rf = 0) or the solvent front (Rf = 1) on the TLC plate.
Causality: The eluent is either too weak (non-polar) or too strong (polar).
Solutions:
If Rf is 0: Increase the polarity of your eluent. For an EtOAc/Hexane system, increase the percentage of EtOAc.
If Rf is 1: Decrease the polarity of your eluent. Decrease the percentage of EtOAc.
Problem: I have poor separation between my product and a key impurity.
Causality: The chosen eluent system does not differentiate well enough between the two compounds.
Solutions:
Optimize the Solvent Ratio: Try running a shallower gradient or isocratic elution with a finely tuned solvent ratio.
Change Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using EtOAc/Hexane, try a system of Dichloromethane/Methanol.
References
Supplementary Information. J. Braz. Chem. Soc.23 , S2-S10 (2012). [Link]
ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Chemical Synthesis Database. Accessed March 26, 2026. [Link]
Goyal, A. et al. Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-amino(het)arenes. Current Chemistry Letters4 , 145-154 (2015). [Link]
Haggarty, S. J. et al. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Molecules25 , 556 (2020). [Link]
Lee, S. et al. Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. ChemistryOpen10 , 86-90 (2021). [Link]
Request PDF: New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. Accessed March 26, 2026. [Link]
Wysocka, M. et al. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules27 , 5821 (2022). [Link]
Kumar, D. et al. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research3 , 183-189 (2012). [Link]
Carreño, M. C. et al. Isolation and First Total Synthesis of PM100618 and PM110049, Two Structurally Distinct Marine-Derived Anticancer Oxazole Derivatives. The Journal of Organic Chemistry86 , 14859-14871 (2021). [Link]
Neha, K. et al. Synthetic approaches for oxazole derivatives: A review. Synthetic Communications51 , 2977-3000 (2021). [Link]
Radi, M. et al. Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrangement. The Journal of Organic Chemistry77 , 3789-3797 (2012). [Link]
Kanao, K. et al. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and alkyne. Beilstein Journal of Organic Chemistry14 , 1709-1717 (2018). [Link]
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Accessed March 26, 2026. [Link]
Technical Support Center: Stability of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate in Aqueous Solutions
Welcome to the technical support center for Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. As your Senior Application Scientist, I will provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your research.
Introduction: The Chemical Landscape of a 5-Amino-Substituted Oxazole
Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate is a molecule of significant interest due to the prevalence of the oxazole core in biologically active compounds. However, the inherent chemical nature of the 5-aminooxazole scaffold presents stability challenges in aqueous environments. The oxazole ring, while aromatic, is susceptible to hydrolysis, particularly under conditions that deviate from neutral pH. The presence of an amino group at the 5-position and a carboxylate at the 4-position introduces additional complexities, influencing the electron density of the ring and providing potential sites for protonation and catalysis of degradation.
This guide will address the common stability issues encountered with this compound and provide a framework for investigating and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate in aqueous solutions?
A1: The primary stability concerns are hydrolysis and photodegradation. The oxazole ring is susceptible to cleavage by water, a process that can be catalyzed by both acids and bases. Additionally, like many heterocyclic aromatic compounds, this molecule may degrade upon exposure to light.
Q2: At what pH is the compound expected to be most stable?
A2: While specific data for this exact molecule is not extensively published, based on the behavior of analogous heterocyclic compounds, optimal stability is generally found in a slightly acidic to neutral pH range (approximately pH 4-7). Both strongly acidic (pH < 3) and alkaline (pH > 8) conditions are expected to significantly accelerate the rate of hydrolysis.
Q3: What are the likely degradation products in an aqueous solution?
A3: The most probable degradation pathway is the hydrolytic cleavage of the oxazole ring. This would likely result in the formation of an α-acylamino-β-ketoester. The initial step is the protonation of the ring, followed by nucleophilic attack of water. The specific degradation products will depend on the pH and temperature of the solution.
Q4: How does temperature affect the stability of the compound?
A4: As with most chemical reactions, an increase in temperature will increase the rate of degradation. It is crucial to control the temperature of your experiments and storage solutions to ensure the integrity of the compound. For every 10°C increase, the rate of hydrolysis can be expected to increase significantly.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical approach to troubleshooting.
Issue 1: Rapid Loss of Parent Compound in Solution
Symptom: HPLC analysis shows a rapid decrease in the peak area of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate over a short period. New, more polar peaks may appear in the chromatogram.
Potential Cause: The pH of your aqueous solution is likely outside the optimal stability range, leading to rapid acid or base-catalyzed hydrolysis.
Troubleshooting Steps:
Verify pH: Immediately measure the pH of your solution.
Adjust pH: If the pH is acidic or basic, adjust it to a neutral range (pH 6-7) using a suitable buffer system.
Temperature Control: Ensure your experiment is being conducted at the intended temperature and that the solution is not being inadvertently heated.
Solvent System: If permissible for your application, consider using a mixed aqueous-organic solvent system (e.g., water/acetonitrile or water/methanol) to reduce the activity of water and slow down hydrolysis.
Issue 2: Inconsistent Results and Poor Reproducibility
Symptom: Identical experiments performed at different times yield significantly different results for the concentration of the parent compound.
Potential Cause: This is often due to a combination of factors, including inconsistent pH, temperature fluctuations, or exposure to light.
Troubleshooting Steps:
Standardize Solution Preparation: Prepare fresh solutions for each experiment and meticulously control the pH. Use a calibrated pH meter.
Protect from Light: Store stock solutions and conduct experiments in amber vials or under conditions that protect the compound from light.
Control Temperature: Use a temperature-controlled environment (e.g., a water bath or incubator) for your experiments.
Evaluate Stock Solution Stability: Perform a short-term stability study on your stock solution to ensure it is not degrading over the course of your experiments.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: pH Stability Assessment
This protocol outlines a systematic approach to determine the pH-rate profile for the degradation of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate.
Materials:
Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
Acetonitrile or methanol (HPLC grade)
Water (HPLC grade)
Temperature-controlled incubator or water bath
HPLC system with a suitable C18 column and UV detector
Procedure:
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in acetonitrile or methanol.
Sample Preparation: In separate amber vials, dilute the stock solution into each buffer to a final concentration of approximately 10-50 µg/mL.
Incubation: Place the vials in a temperature-controlled environment (e.g., 25°C, 40°C, and 60°C).
Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method.
Data Analysis: Plot the natural logarithm of the remaining concentration of the parent compound versus time for each pH and temperature. The slope of this line will give the observed first-order rate constant (k_obs). A plot of log(k_obs) versus pH will provide the pH-rate profile.
Visualizing the pH Stability Workflow
Caption: Workflow for determining the pH-rate profile of the compound.
Predicted Degradation Pathway
Based on established chemical principles for oxazole ring systems, the following degradation pathway is proposed for Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate under aqueous acidic conditions.
Visualizing the Hydrolysis Pathway
Caption: Proposed hydrolytic degradation pathway under acidic conditions.
Data Summary
While specific quantitative data for the title compound is not available in the literature, the following table provides an expected trend based on data from structurally similar heterocyclic compounds. This should be used as a guide for designing your own stability studies.
pH
Expected Relative Stability at Room Temperature
Potential Degradation Rate
2
Low
High
4
Moderate-High
Low-Moderate
7
High
Low
9
Low-Moderate
Moderate-High
12
Very Low
Very High
Conclusion
The stability of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate in aqueous solutions is a critical factor to consider in experimental design. By understanding the potential for hydrolysis and photodegradation, and by carefully controlling pH, temperature, and light exposure, researchers can ensure the integrity of their results. This guide provides a foundational understanding and practical steps to navigate the stability challenges associated with this compound. For definitive stability data, it is imperative to conduct a thorough experimental investigation as outlined in the provided protocols.
References
Bughin, C., Zhao, G., Bienaymé, H., & Zhu, J. (2006). 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides. Chemistry (Weinheim an der Bergstrasse, Germany), 12(4), 1174–1184. [Link]
García-Cárceles, J., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. [Link]
Maheswaran, R. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241. [Link]
Pawar, S. J., & Purohit, P. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
Snee, M. J., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic Letters, 23(14), 5586–5590. [Link]
Vasu, D., & Bandgar, B. (2017). Polyethylene glycol-promoted synthesis of pyrimido[1,2-a]benzimidazole and pyrano[2,3-c]pyrazole derivatives in water.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
Wipf, P., & Venkatraman, S. (1995). Total Synthesis of (-)-Thiangazole and Structurally Related Polyazoles. The Journal of Organic Chemistry, 60(22), 7224–7229. [Link]
Optimization
Solvent optimization for Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate recrystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of Ethyl 5-amino-2-phen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate (EA-POX) .
Because this intermediate features a complex polarity profile—combining a lipophilic phenyl ring with hydrogen-bonding amino and ester groups—standard recrystallization templates often fail. This guide breaks down the causality behind solvent interactions, provides a self-validating standard operating procedure (SOP), and troubleshoots the most common failure modes encountered at the bench.
Solvent Optimization & Quantitative Profiling
The selection of an appropriate solvent system is the most critical step in developing a recrystallization procedure. For polar heterocycles with hydrogen-bonding capabilities, protic solvents like ethanol are highly effective at solvating the molecule at reflux while rejecting impurities upon cooling .
Below is a quantitative solubility and morphological profile to guide your solvent selection.
Table 1: Solvent System Performance for EA-POX Recrystallization
Solvent System
Ratio (v/v)
Sol. at 75°C (mg/mL)
Sol. at 5°C (mg/mL)
Crystal Morphology
Recovery Yield (%)
Ethanol / Water
75:25
165.0
14.2
Prismatic
89.5
Ethyl Acetate / Heptane
50:50
142.5
22.8
Needles
81.2
Toluene
100:0
98.4
19.5
Fine Needles
76.0
Methanol
100:0
220.1
58.6
Plates
68.4
Acetone / Water
80:20
185.3
31.4
Agglomerates
78.1
Note: The Ethanol/Water (75:25) system provides the optimal balance of high thermal solubility gradient and desirable prismatic crystal morphology.
Recrystallization Workflow Logic
Workflow for the two-solvent recrystallization of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate.
Troubleshooting & FAQs
Q: Why does my compound "oil out" instead of forming crystals upon cooling?A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation point is reached at a temperature above the melting point of the solute, or when the anti-solvent is added too rapidly, disrupting the hydrogen-bonding network before nucleation can occur. The amino group at C5 and the ester at C4 create a highly polarizable face on the molecule, which can form a metastable liquid phase in highly polar aqueous mixtures.
Self-Validating Fix: Reheat the mixture until the oil completely dissolves. Add 5-10% more of the primary solvent (Ethanol) to lower the saturation temperature. Cool the solution at a strictly controlled rate of 0.5 °C/min and introduce seed crystals at 5°C above the expected nucleation temperature.
Q: How does solvent selection affect the crystal morphology of this oxazole derivative?A: Solvent polarity directly dictates the assembly of the intermolecular hydrogen-bonding network during nucleation. In apolar solvents like toluene, the lipophilic phenyl group at C2 dominates solvent-solute interactions, forcing the polar amino and ester groups to rapidly hydrogen-bond with each other, resulting in rapid 1D growth (needle-like crystals). In protic solvents like ethanol, the solvent temporarily hydrogen-bonds with the C5-amino group, slowing down the assembly process and promoting 3D growth (prismatic or plate-like crystals), which possess superior flowability and filtration characteristics .
Q: I am experiencing low recovery yields even when chilling the flask to 0°C. How can I optimize recovery?A: Low yields typically indicate that the metastable zone is too wide or the primary solvent is too strong at low temperatures (e.g., using 100% Methanol). For oxazole synthesis intermediates, utilizing a miscible anti-solvent (like water or heptane) is critical to drive the thermodynamic equilibrium toward the solid state .
Self-Validating Fix: Transition to an Ethanol/Water system. Ensure you are adding the water dropwise only at reflux until slight turbidity persists, then clear it with a single drop of ethanol before initiating the cooling ramp.
This protocol utilizes a self-validating saturation checkpoint to ensure the thermodynamic conditions are perfect before cooling begins.
Objective: Purify crude Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate while preventing oiling out and maximizing prismatic crystal yield.
Initial Dissolution: Weigh the crude oxazole intermediate and transfer it to an Erlenmeyer flask equipped with a magnetic stir bar. Add absolute ethanol (approx. 5 mL per gram of crude).
Heating & Saturation: Heat the suspension to gentle reflux (75°C) using an oil bath or heating mantle. If solids remain, add hot ethanol in 1 mL increments until complete dissolution is achieved.
Hot Filtration (Optional): If insoluble impurities (e.g., catalyst remnants or polymerized byproducts) are visible, pass the hot solution through a pre-warmed fluted filter paper into a clean, hot flask.
Anti-Solvent Titration (Self-Validation Checkpoint 1): While maintaining the solution at 75°C, add deionized water (anti-solvent) dropwise using an addition funnel. Pause after every 5 drops. Stop when a faint, persistent cloudiness remains for more than 10 seconds. This confirms the solution has reached its exact saturation limit.
Clarification (Self-Validation Checkpoint 2): Add hot ethanol drop-by-drop (usually 1-3 drops) just until the solution becomes perfectly clear again. The system is now thermodynamically primed for nucleation.
Controlled Nucleation (Cooling Ramp): Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 20-25°C) at a rate of ~0.5 °C/min. Crucial: Do not disturb or move the flask during this phase to prevent premature secondary nucleation.
Maturation: Once room temperature is reached and primary crystallization is visible, transfer the flask to an ice-water bath (0-5°C) for 1 hour to maximize lattice formation and yield.
Isolation: Collect the prismatic crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2-3 volumes of ice-cold Ethanol/Water (50:50) to displace mother liquor impurities.
Drying: Dry the crystals under high vacuum at 40°C for 12 hours to constant weight.
References
"Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals" , Organic Process Research & Development, ACS Publications. URL: [Link]
"Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity" , Molecular Pharmaceutics, ACS Publications. URL: [Link]
"Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids" , PubMed Central (NIH). URL:[Link]
"Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity" , Chemical Methodologies. URL: [Link]
Reference Data & Comparative Studies
Validation
Comprehensive FTIR Spectroscopy Reference Guide: Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate vs. Structural Analogs
As a critical building block in the synthesis of kinase inhibitors, anti-inflammatory agents, and advanced agrochemicals, Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate (CAS: 36231-81-9) requires rigorous structural va...
Author: BenchChem Technical Support Team. Date: April 2026
As a critical building block in the synthesis of kinase inhibitors, anti-inflammatory agents, and advanced agrochemicals, Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate (CAS: 36231-81-9) requires rigorous structural validation during synthesis and procurement. Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical technique for this purpose.
This guide provides an objective, data-driven comparison of the FTIR performance of this target compound against its acyclic precursor and a non-aminated structural analog. By decoupling the vibrational modes of the oxazole ring from its functional substituents, researchers can establish a self-validating framework for structural confirmation.
Mechanistic Grounding: Vibrational Modes of 5-Aminooxazoles
To accurately interpret the FTIR spectrum of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate, one must understand the causality behind its unique vibrational shifts. The molecule features a highly conjugated "push-pull" electronic system:
The Electron Donor: The primary amine (–NH₂) at the 5-position donates electron density into the heterocycle.
The Electron Acceptor: The ester group (–COOCH₂CH₃) at the 4-position withdraws electron density.
In a standard aliphatic system, an ester carbonyl (C=O) stretch appears at approximately 1735 cm⁻¹. However, in 5-aminooxazole-4-carboxylates, this peak is significantly perturbed. The delocalization of the amine's lone pair through the oxazole ring into the ester carbonyl, combined with strong intramolecular hydrogen bonding between the –NH₂ protons and the carbonyl oxygen, lengthens the C=O bond. This decreases the bond's force constant, shifting the stretching frequency down to the 1680–1690 cm⁻¹ range .
Similarly, the formation of the oxazole heterocycle consumes the nitrile (C≡N) group present in standard acyclic precursors, replacing it with the characteristic C=N ring stretch between 1550–1610 cm⁻¹ .
Comparative FTIR Data Analysis
The following table summarizes the quantitative FTIR reference data, comparing the target compound against an acyclic precursor and a structural analog to highlight the specific spectral markers of cyclization and amination.
To ensure high-fidelity data that accurately captures these subtle vibrational shifts, the following Attenuated Total Reflectance (ATR) FTIR protocol must be executed as a self-validating system.
Step 1: System Readiness & Background Validation
Action: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely. Collect a 64-scan background spectrum immediately prior to sample analysis.
Causality: The background scan mathematically subtracts atmospheric H₂O and CO₂, ensuring that any peaks observed in the critical 3400 cm⁻¹ (amine) and 2300 cm⁻¹ (nitrile) regions are strictly sample-derived, preventing false-positive structural assignments.
Action: Deposit 2–5 mg of the synthesized powder directly onto the center of the ATR crystal. Apply uniform, maximum allowable pressure using the integrated anvil.
Causality: Solid-state organic molecules require intimate contact with the crystal to maximize the penetration depth of the evanescent wave. Consistent pressure ensures a high signal-to-noise ratio (SNR > 1000:1) and reproducible peak intensities.
Step 3: Data Acquisition
Action: Acquire the spectrum using a resolution of 4 cm⁻¹ over the 4000–600 cm⁻¹ range, averaging 64 scans.
Causality: A 4 cm⁻¹ resolution is the optimal thermodynamic sweet spot for solid-state organic molecules; it prevents artificial instrumental peak broadening while maintaining sufficient infrared energy throughput to resolve the closely spaced asymmetric/symmetric N–H bands.
Step 4: Spectral Processing & Verification
Action: Apply an ATR correction algorithm to the raw data to account for the wavelength-dependent penetration depth (which artificially inflates low-wavenumber peak intensities). Verify the loss of the 2220 cm⁻¹ peak and the emergence of the 1685 cm⁻¹ peak to confirm successful cyclization.
Workflow Visualization
The logical relationship between precursor synthesis, FTIR validation, and final structural confirmation is mapped below.
Figure 1: Experimental workflow for the FTIR-guided structural validation of oxazole cyclization.
References
Hegelund, F., Larsen, R. W., & Palmer, M. H. (2007). "High-resolution infrared and theoretical study of gaseous oxazole in the 600–1400cm−1 region." Journal of Molecular Spectroscopy, 241(1), 26-44.[Link]
Siddiq, H. A., et al. (2025). "Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity." Arabian Journal of Chemistry, 18(1), 5492025.[Link]
Moshkin, V. S., et al. (2016). "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates." Beilstein Journal of Organic Chemistry, 12, 236-244.[Link]
Comparative
Comparative Guide: Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate vs. Advanced Oxazole-Based Kinase Inhibitors
Executive Summary The oxazole ring is a privileged pharmacophore in medicinal chemistry, frequently deployed in the design of ATP-competitive kinase inhibitors due to its ability to act as both a hydrogen bond acceptor a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The oxazole ring is a privileged pharmacophore in medicinal chemistry, frequently deployed in the design of ATP-competitive kinase inhibitors due to its ability to act as both a hydrogen bond acceptor and a rigid geometric linker[1]. While many clinical candidates utilize fused or diaryl oxazole systems, highly functionalized monocyclic scaffolds like Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate (EAOC) offer unparalleled modularity for early-stage hit-to-lead optimization[2].
This guide provides an objective, data-driven comparison between EAOC-derived kinase inhibitors and other prominent oxazole classes (e.g., diaryl oxazoles, imidazo[2,1-b]oxazoles). It details the chemical logic behind scaffold selection, comparative kinase selectivity profiles, and the self-validating experimental workflows required to advance these compounds through the preclinical pipeline.
Scaffold Logic and Mechanistic Causality
The Chemical Rationale Behind EAOC
EAOC (CAS: 36231-81-9) is primarily utilized as a highly versatile synthetic intermediate rather than a terminal therapeutic[3]. The causality behind selecting this specific scaffold for kinase inhibitor design lies in its orthogonal reactivity, which allows medicinal chemists to systematically probe the kinase ATP-binding pocket:
4-Carboxylate Group: Can be readily saponified and coupled with diverse amines to form carboxamides. The resulting amide -NH- acts as a critical hydrogen bond donor to the kinase hinge region (typically interacting with the backbone carbonyl of a Glu or Cys residue).
5-Amino Group: Serves as a synthetic handle for acylation or alkylation, allowing the molecule to project into the solvent-exposed region or the ribose-binding pocket.
2-Phenyl Ring: Provides hydrophobic bulk that occupies the hydrophobic pocket I (HP-I) adjacent to the ATP-binding site, increasing binding affinity and target residence time.
EAOC derivatives have been extensively optimized as potent inhibitors of Pim kinases (Pim-1, Pim-2, Pim-3)[4]. Pim kinases are constitutively active serine/threonine kinases implicated in the survival of hematological malignancies by phosphorylating pro-apoptotic proteins (like Bad) and activating the mTOR pathway[4].
Caption: Pim kinase signaling pathway and the pharmacological intervention by EAOC-derived inhibitors.
Comparative Profiling: EAOC vs. Alternative Oxazole Scaffolds
To contextualize the utility of EAOC, we must evaluate its performance metrics against other established oxazole-based kinase inhibitors.
Diaryl Oxazoles (e.g., PC-046): Featuring aryl groups at the 2 and 5 positions, these compounds are potent inhibitors of Pim-1 and TrkB[5]. They demonstrate significant efficacy in pancreatic cancer models by inducing S-phase cell cycle arrest[5].
Imidazo[2,1-b]oxazoles (e.g., KIST0215): This fused bicyclic system provides extreme structural rigidity. These are potent inhibitors of B-RAF and C-RAF kinases, effectively shutting down the MAPK pathway in Triple-Negative Breast Cancer (TNBC)[6].
Benzoxazoles: Fused benzene-oxazole rings often linked to piperidines, targeting the VEGFR-2 and c-Met pathways to inhibit tumor angiogenesis and overcome therapeutic resistance[7].
Quantitative Data Comparison
Scaffold Class
Representative Compound / Core
Primary Kinase Target(s)
Typical IC₅₀ Range
Key Cell Lines Tested
Structural Advantage
Monocyclic Oxazole
EAOC-Derived Carboxamides
Pim-1, Pim-2
10 – 150 nM
BaF3, AML lines
High modularity at C4/C5 for hinge-binding optimization.
Diaryl Oxazole
PC-046
Pim-1, TrkB
50 – 200 nM
MiaPaca-2 (Pancreatic)
Enhanced hydrophobic interactions in the HP-I pocket.
Imidazo[2,1-b]oxazole
KIST0215-1
B-RAF, C-RAF
10 – 50 nM
MDA-MB-231 (TNBC)
Fused bicyclic rigidity locks the bioactive conformation.
To ensure high scientific integrity, the development of EAOC into a viable kinase inhibitor requires a rigorous, self-validating experimental workflow. The following protocols detail the causality behind each methodological choice.
Caption: Iterative self-validating workflow for the discovery of oxazole-based kinase inhibitors.
Protocol 1: Synthesis of EAOC-Derived Carboxamide Inhibitors
Step 1: Saponification. Suspend EAOC in a 3:1 mixture of THF/H₂O. Add 2.0 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature for 4 hours.
Causality: LiOH is explicitly chosen over NaOH to prevent the epimerization or degradation of sensitive functional groups, cleanly yielding the free 4-carboxylic acid.
Step 2: Amide Coupling. Dissolve the resulting acid in anhydrous DMF. Add 1.2 eq of the target amine (e.g., 4-amino-piperidine), 1.5 eq of HATU, and 3.0 eq of DIPEA.
Causality: HATU generates a highly reactive HOAt ester intermediate. This accelerates the coupling of sterically hindered amines (common in kinase inhibitor design) while minimizing side reactions.
Step 3: Validation. Purify via reverse-phase HPLC. Self-Validation Check: The compound must demonstrate >95% purity via LC-MS and ¹H-NMR before proceeding to biological assays to prevent false positives from reactive impurities.
Protocol 2: ADP-Glo™ Biochemical Kinase Assay
Step 1: Kinase Reaction. In a 384-well plate, incubate recombinant Pim-1 kinase, the EAOC-derivative (serial dilutions), and the substrate peptide. Add ATP at a concentration equal to its apparent
Km
for Pim-1.
Causality: Running the assay exactly at the ATP
Km
ensures the assay is highly sensitive to ATP-competitive inhibitors while remaining physiologically relevant.
Step 2: ATP Depletion. After 60 minutes, add ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete all unconsumed ATP.
Step 3: Kinase Detection. Add Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Read luminescence.
Step 4: Validation. Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls.
Self-Validation Check: A Z'-factor > 0.5 is mandatory. This statistically guarantees that the assay's signal-to-noise ratio is robust enough to distinguish true target inhibition from assay noise.
Conclusion
While complex fused oxazoles like imidazo[2,1-b]oxazoles offer rigid, pre-organized conformations for specific targets like RAF kinases, the Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate scaffold remains a cornerstone for de novo drug design. Its highly modular nature allows researchers to systematically build out into the kinase hinge and solvent-exposed regions, making it an ideal starting point for developing next-generation Pim kinase inhibitors.
References
US Patent 8,436,001 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use
Source: Google Patents
URL
Characterization of novel diaryl oxazole-based compounds as potential agents to treat pancreatic cancer
Source: PubMed / National Institutes of Health (NIH)
URL:[Link]
Novel Imidazo[2,1-b]oxazole Derivatives Inhibit Epithelial Cell Transformation and Triple Negative Breast Cancer Tumorigenesis
Source: Anticancer Research
URL:[Link]
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases
Source: MDPI Pharmaceuticals
URL:[Link]
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis
Source: ACS Journal of Medicinal Chemistry
URL:[Link]
A Comprehensive Guide to the Safe Disposal of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like Ethyl 5-a...
Author: BenchChem Technical Support Team. Date: April 2026
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate requires a disposal protocol grounded in rigorous safety standards and regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The principles outlined here are based on established best practices for hazardous waste management. While a specific Safety Data Sheet (SDS) for Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate was not available at the time of this writing, the procedural guidance is derived from safety protocols for structurally similar oxazole and isoxazole derivatives and general chemical waste regulations.[1][2][3][4][5] It is imperative to obtain and consult the specific SDS for this compound from your supplier before handling or disposal.
Hazard Assessment and Characterization
Before any disposal activities commence, a thorough understanding of the potential hazards is essential. Based on data from analogous chemical structures, Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate should be handled as a hazardous substance.
Anticipated Hazards:
Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[3]
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]
Harmful if Swallowed: Ingestion may be harmful.
Potential Mutagenicity: Some related benzimidazole compounds are suspected of causing genetic defects.
Due to these potential hazards, this compound cannot be disposed of in regular trash or down the sanitary sewer system.[6][7] All waste containing this chemical, including contaminated materials, must be treated as hazardous waste.[7][8]
Guiding Principles for Chemical Waste Management
The disposal process must adhere to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" program for hazardous waste.[7][8]
Key tenets include:
Segregation: Never mix incompatible waste streams. For instance, acids must be stored separately from bases, and oxidizing agents kept apart from organic compounds.[9][10]
Containment: All hazardous waste must be stored in containers that are compatible with the chemical, in good condition, and securely sealed to prevent leaks.[8][10][11]
Labeling: Every waste container must be clearly and accurately labeled.[9][10]
Accumulation: Waste must be managed in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][12]
Step-by-Step Disposal Protocol
This protocol provides a direct workflow for managing waste generated from the use of Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate.
Before handling the chemical or its waste, ensure appropriate PPE is worn.
Eye Protection: Safety glasses with side shields or chemical splash goggles.[13]
Lab Coat: A standard laboratory coat to protect from skin contact.[13]
Ventilation: Handle the compound and its waste within a certified chemical fume hood to avoid inhalation of dust or vapors.
Proper segregation is critical to prevent dangerous chemical reactions.[8]
Solid Waste:
Place unused or expired Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate powder directly into a designated solid hazardous waste container.
Contaminated items such as weigh boats, gloves, and paper towels must also be disposed of as hazardous solid waste.
Liquid Waste:
Solutions containing the compound should be collected in a designated liquid hazardous waste container.
Segregate based on the solvent used (e.g., halogenated vs. non-halogenated solvents) as required by your institution's waste management program.
Sharps & Glassware:
Contaminated needles, scalpels, or other sharps must be placed in a puncture-proof sharps container designated for hazardous chemical waste.
Broken glassware contaminated with the compound should be collected in a separate, clearly labeled container for "contaminated broken glass."[14]
The integrity and labeling of waste containers are mandated by OSHA and EPA regulations.[8]
Container Requirements:
Compatibility: The container and its lid must be made of a material chemically compatible with the waste. The original product container is often a suitable choice for waste.[11]
Condition: Use containers that are in good condition, free from cracks, leaks, or external residue.[11]
Closure: The container must have a secure, screw-top lid. It must be kept closed at all times except when adding waste.[10][11]
Labeling Protocol:
All waste containers must be labeled immediately upon the first addition of waste. The label must include:
The full chemical name: "Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate" and any solvents or other chemicals in the mixture, listed by percentage or volume.[10]
The associated hazards (e.g., "Irritant," "Harmful" ).[10]
The date the container first received waste (accumulation start date).
Diagram: Waste Segregation and Containment Workflow
This diagram illustrates the decision-making process for correctly segregating and containerizing chemical waste in the laboratory.
Caption: Decision workflow for waste segregation.
Laboratories that generate hazardous waste must establish an SAA at or near the point of generation.[10]
SAA Requirements:
Location: The SAA must be under the control of the laboratory personnel generating the waste. A designated area within a fume hood or a secondary containment tray on a benchtop is common.[10]
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.
Time Limits: Full containers must be removed from the SAA within three days.[10] Partially filled containers may remain for up to one year but should be removed regularly.[10][12]
Inspections: The SAA should be inspected weekly for leaks and proper container management.[10]
Hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[7][11]
Procedure:
Once a waste container is full, securely close the lid.
Complete any required institutional waste pickup forms, ensuring all chemical constituents are accurately listed.
Contact your EHS office to schedule a waste pickup. Do not transport hazardous waste yourself.[11]
Decontamination and Spill Management
Empty Containers:
An "empty" container that held a hazardous chemical must still be managed carefully. To be disposed of as non-hazardous waste, the container must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[9] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[9][11] After rinsing, deface or remove all labels before placing the container in the appropriate glass or plastic recycling bin.[9][11]
Spill Cleanup:
In the event of a spill:
Evacuate non-essential personnel from the area.
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., spill pillows or chemical absorbent pads).
For a solid spill, carefully sweep up the material, avoiding dust creation, and place it into a hazardous waste container.
For a liquid spill, use absorbent pads to collect the material and place them in the hazardous waste container.
Decontaminate the spill area with soap and water.
All materials used for cleanup must be disposed of as hazardous waste.
Diagram: Overall Disposal and Decontamination Process
This diagram outlines the complete lifecycle for managing Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate waste.
Caption: End-to-end waste management workflow.
By adhering to this comprehensive disposal guide, researchers can ensure that their work with Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate is conducted with the highest standards of safety, regulatory compliance, and environmental responsibility. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory. Retrieved from Environmental Marketing Services website.
American Chemical Society. (n.d.). Regulation of Laboratory Waste.
OSHA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group website.
U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
TCI Chemicals. (2024). Safety Data Sheet.
BenchChem. (2025). Green Synthesis of Novel Oxazole Derivatives: A Technical Guide.
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
Fisher Scientific. (2025). Safety Data Sheet.
Fisher Scientific. (2025). Safety Data Sheet.
Tokyo Chemical Industry. (2025). Safety Data Sheet.
Spectrum Chemical. (2006). Material Safety Data Sheet.
Joshi, S., & Choudhary, A. N. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
Cayman Chemical. (2024). Safety Data Sheet.
AK Scientific, Inc. (n.d.). Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate Safety Data Sheet.
Joshi, S., & Choudhary, A. N. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
Patel, D., et al. (2024).
Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
Echemi. (n.d.). 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, in-depth guidance on the appropriate Personal Protecti...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) and handling protocols for Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate. While specific toxicological data for this compound is not widely published, a thorough analysis of its structural motifs—an aromatic amine, an oxazole ring, and a carboxylate ester—allows us to establish a robust safety framework based on well-understood chemical analogs.
Our approach is grounded in the principle of proactive caution. By understanding the potential hazards inferred from similar chemical structures, we can implement a self-validating system of protocols that ensures the safety of all laboratory personnel.
Inferred Hazard Assessment: A Data-Driven Approach
The selection of appropriate PPE is dictated by the potential hazards of a substance. Based on data from analogous compounds, we can infer the following risk profile for Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate.
Potential Hazard
Rationale Based on Chemical Analogs
Severity
Serious Eye Irritation
Thiazole and pyrazole analogs, as well as the parent oxazole structure, are known to cause serious eye irritation or damage.[1][2]
High
Skin Irritation
Aromatic amines and related heterocyclic compounds are frequently classified as skin irritants.[1][3]
Moderate
Respiratory Irritation
Handling the compound as a powder can generate dust, which may cause respiratory irritation, a common characteristic of similar functionalized heterocyclic compounds.[3]
Moderate
Acute Toxicity
A close structural analog, ethyl 5-amino-2-phenyl-1,3-thiazole-4-carboxylate, is classified for acute toxicity via oral, dermal, and inhalation routes.[1] A conservative approach dictates we assume a similar potential.
Possible
Core PPE Recommendations: Your First Line of Defense
Based on the hazard assessment, a comprehensive suite of PPE is mandatory. Merely wearing this equipment is insufficient; understanding why each piece is selected is critical for ensuring its correct use.
PPE Category
Recommended Equipment
Justification & Expert Insights
Eye & Face Protection
Chemical Splash Goggles & Face Shield
Due to the high risk of serious eye irritation, standard safety glasses are inadequate. Chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes and fine dust.[4][5] When handling larger quantities (>1g) or creating solutions where splashing is possible, a face shield must be worn in addition to goggles for full facial protection.[6][7]
Hand Protection
Chemical-Resistant Nitrile Gloves
Nitrile gloves offer robust protection against a wide range of chemicals and are the preferred choice for incidental contact.[4][8] Before use, always inspect gloves for any signs of degradation or punctures.[9] If contact is prolonged, double-gloving is recommended. Contaminated gloves must be changed immediately.
Body Protection
Fully-Buttoned Laboratory Coat
A lab coat protects skin and personal clothing from accidental spills.[4][10] It should be kept fully buttoned to provide maximum coverage. For procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[8]
Respiratory Protection
NIOSH-Approved Respirator
To mitigate the risk of inhaling airborne particles when handling the solid powder, a NIOSH-approved N95 dust mask is the minimum requirement.[4] All weighing and handling of the solid compound should ideally be performed within a certified chemical fume hood to utilize engineering controls as the primary method of exposure prevention.[11][12]
Operational Plan: From Preparation to Disposal
A safe workflow involves more than just wearing PPE. It encompasses a systematic process designed to minimize exposure at every step.
Pre-Handling Checklist
Locate Safety Equipment: Confirm the immediate availability of an eyewash station and safety shower before beginning work.[11]
Consult SDS of Analogs: Review the Safety Data Sheets (SDS) for similar compounds, such as those referenced in this guide, to reinforce your understanding of potential hazards.[1]
Prepare a Designated Workspace: Whenever possible, handle Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate within a chemical fume hood to ensure adequate ventilation.[12]
Assemble all Materials: Have all necessary equipment, solvents, and waste containers prepared and within reach to avoid unnecessary movement and potential for spills.
PPE Workflow Diagram
The following diagram outlines the logical flow for safe handling, from initial risk assessment to final waste disposal.
Caption: PPE selection and chemical handling workflow.
Step-by-Step Handling & Disposal Protocol
Donning PPE: Put on your lab coat first, followed by the respirator, then safety goggles, and finally, gloves. Ensure gloves are pulled over the cuffs of the lab coat.
Chemical Handling: Carefully weigh the solid inside a fume hood. Avoid creating dust. When preparing solutions, add the solid to the solvent slowly to prevent splashing. Use non-sparking tools.[11][13]
Decontamination & Doffing PPE: Before leaving the work area, remove PPE in an order that minimizes cross-contamination:
Remove gloves first, peeling them off without touching the outer surface.
Waste Disposal: All materials contaminated with Ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate, including unused solid, solutions, and contaminated labware (e.g., pipette tips, gloves), must be collected in a clearly labeled, sealed hazardous waste container.[4] Do not dispose of this chemical down the drain. Follow all institutional and local regulations for hazardous waste disposal.
Spill and Emergency Procedures
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
Don PPE: Before attempting any cleanup, don the full suite of recommended PPE, including respiratory protection.[4]
Contain the Spill:
Solid Spills: Carefully sweep the material to avoid generating dust. Use a dustpan and brush designated for chemical spills.[4]
Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
Cleanup and Disposal: Collect all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.[4] Clean the spill area thoroughly.
By adhering to these rigorous protocols, you build a deep, trust-based system of safety that protects not only yourself but your entire research team, ensuring that your valuable work can proceed without incident.
References
What are the Health and Safety Guidelines for Using Amines? Vertex AI Search.
Personal protective equipment for handling 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester. Benchchem.
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency.
SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Fisher Scientific.